2-Ethyl-1,4-diiodobenzene
Description
Overview of Halogenated Aromatic Compounds in Modern Chemical Research
Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms directly attached to an aromatic ring. researchgate.netwikipedia.org These compounds are not merely simple derivatives but are fundamental to numerous areas of chemical inquiry. The inclusion of halogens such as fluorine, chlorine, bromine, and iodine dramatically influences the electronic properties and reactivity of the aromatic system. researchgate.netresearchgate.net This alteration of chemical behavior makes them invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. science.govscirp.org
The carbon-halogen bond, while generally stable, can be selectively activated under specific reaction conditions, making these compounds versatile precursors in a variety of chemical transformations. researchgate.netfrontiersin.org Their stability is a key factor in their widespread use, as it allows for the introduction of functional groups in a controlled manner. researchgate.net In recent years, there has been a notable increase in the development of synthetic methods utilizing halogenated aromatic compounds, particularly those that were previously considered too expensive or difficult to produce. science.gov This progress has expanded their application in creating novel materials and bioactive compounds. researchgate.netscience.gov
Significance of Diiodobenzene Derivatives in Advanced Organic Synthesis and Materials Science
Within the family of halogenated aromatics, diiodobenzene derivatives hold a special place due to the unique properties of the carbon-iodine bond. Aryl iodides are particularly reactive among the aryl halides, making them excellent substrates for a wide range of coupling reactions. wikipedia.orgfiveable.me This heightened reactivity is crucial for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of complex organic frameworks. fiveable.me
Diiodobenzenes, such as 1,2-, 1,3-, and 1,4-diiodobenzene (B128391), serve as important intermediates in the synthesis of a variety of organic materials and pharmaceuticals. cymitquimica.comlookchem.comguidechem.com They are frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions to create conjugated polymers and other advanced materials. vulcanchem.com These materials often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic semiconductors. cymitquimica.com For instance, 1,4-diiodobenzene is used in the fabrication of conjugated microporous polymers and as a component in photochemical devices.
| Diiodobenzene Isomer | Key Applications |
| 1,2-Diiodobenzene (B1346971) | Synthesis of purino[8,9-f]phenanthridines, building block for pharmaceuticals. lookchem.com |
| 1,3-Diiodobenzene (B1666199) | Synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid, organic semiconductors. cymitquimica.comsigmaaldrich.com |
| 1,4-Diiodobenzene | Suzuki coupling reactions, synthesis of martinellic acid, conjugated microporous polymers. |
Positioning of 2-Ethyl-1,4-diiodobenzene within the Context of Functionalized Diiodoarenes
This compound is a specific example of a functionalized diiodoarene, a class of diiodobenzene derivatives that bear additional substituent groups. The presence of an ethyl group at the 2-position, in addition to the two iodine atoms at the 1 and 4-positions, introduces asymmetry and steric hindrance to the molecule. This structural feature can influence its reactivity and physical properties compared to its unfunctionalized parent, 1,4-diiodobenzene.
The synthesis of this compound has been described in the literature, highlighting its role as a precursor for more complex molecules. researchgate.net Functionalized diiodoarenes are of particular interest because the substituents can direct subsequent chemical transformations to specific positions on the aromatic ring. nih.gov This regioselectivity is a powerful tool in organic synthesis, allowing for the precise construction of target molecules with desired functionalities. The ethyl group in this compound can affect the solubility of the compound and its derivatives, as well as the electronic nature of the aromatic ring, thereby modulating its reactivity in cross-coupling reactions.
Historical Trajectories and Seminal Discoveries in Aryl Iodide Chemistry
The chemistry of aryl halides has a rich history, with early investigations laying the groundwork for the sophisticated synthetic methods used today. wikipedia.orgbritannica.com The development of reactions involving aryl halides has been pivotal to the advancement of organic chemistry. One of the earliest and most significant discoveries was the Sandmeyer reaction, which provided a reliable method for preparing aryl halides, including aryl iodides, from diazonium salts. wikipedia.org
A major breakthrough in aryl iodide chemistry came with the advent of transition metal-catalyzed cross-coupling reactions. The work of Suzuki, Heck, and Negishi, who were awarded the Nobel Prize in Chemistry in 2010, revolutionized the field by providing highly efficient methods for forming carbon-carbon bonds using palladium catalysts and organometallic reagents. Aryl iodides, due to their high reactivity, proved to be excellent substrates in these reactions. fiveable.me
More recently, research has focused on developing more sustainable and environmentally friendly methods for activating aryl iodides. frontiersin.orgacs.org This includes the use of metal-free reaction conditions and photocatalysis, which offer greener alternatives to traditional methods. frontiersin.orgnih.gov The ongoing exploration of hypervalent iodine chemistry has also opened new avenues for the application of aryl iodides as reagents in oxidative transformations. acs.org These historical and ongoing developments underscore the enduring importance of aryl iodide chemistry in the landscape of modern science.
Structure
3D Structure
Properties
CAS No. |
89976-52-3 |
|---|---|
Molecular Formula |
C8H8I2 |
Molecular Weight |
357.96 g/mol |
IUPAC Name |
2-ethyl-1,4-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
WBTOYDCQRYRSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 1,4 Diiodobenzene Systems
Reactivity of Carbon-Iodine Bonds in Substituted Aromatic Systems
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a characteristic that defines the reactivity of iodoaromatic compounds. nist.gov This inherent weakness facilitates its cleavage under various conditions, opening pathways to numerous chemical transformations. The nature of this bond cleavage can be broadly categorized into two primary pathways: homolytic and heterolytic.
Homolytic and Heterolytic Cleavage Pathways
Homolytic cleavage , or homolysis, involves the symmetrical breaking of the C-I bond, where each atom retains one of the bonding electrons, resulting in the formation of an aryl radical and an iodine radical. libretexts.org This process is typically initiated by energy input in the form of heat or ultraviolet light (photolysis). libretexts.orgresearchgate.net Mechanistic studies on aryl iodides have shown that photoexcitation leads to homolytic C-I bond cleavage, generating highly reactive aryl radical species that can engage in subsequent reactions. acs.org In the context of 2-ethyl-1,4-diiodobenzene, photolysis would be expected to generate a 2-ethyl-4-iodophenyl radical.
Heterolytic cleavage , or heterolysis, involves the asymmetrical breaking of the C-I bond, where one of the fragments retains the entire pair of bonding electrons. libretexts.org This results in the formation of an aryl cation and an iodide anion, or an aryl anion and an iodonium (B1229267) cation, depending on the reaction conditions and the nature of the other reagents involved. This pathway is often facilitated by polar solvents or the presence of catalysts, such as transition metals. For example, palladium(I) metalloradicals have been shown to react with aryl iodides, leading to a net heterolytic cleavage of the C-I bond. rsc.org
The choice between these cleavage pathways is influenced by factors such as the solvent, temperature, presence of light, and the electronic nature of substituents on the aromatic ring. The electron-donating nature of the ethyl group in this compound would subtly influence the electron density of the aromatic ring, which can affect the energetics of both homolytic and heterolytic processes compared to the unsubstituted 1,4-diiodobenzene (B128391).
Formation and Reactivity of Aryne Intermediates (from 1,2-diiodobenzene (B1346971) analogues)
Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. wikipedia.org They are typically generated in situ from 1,2-disubstituted arenes. wikipedia.org While this compound, with its para-substitution pattern, cannot directly form a benzyne (B1209423) intermediate, its ortho-substituted analogue, 2-ethyl-1,2-diiodobenzene, would be a potential precursor.
The generation of arynes from 1,2-diiodobenzene can be achieved under photolytic conditions, proceeding through a two-step homolytic cleavage of the C-I bonds. chemrxiv.org Other methods include dehalogenation with strong bases or metals. wikipedia.org Once formed, these strained and electrophilic intermediates undergo rapid reactions. wikipedia.org Key reaction types include:
Nucleophilic Additions: Arynes readily react with nucleophiles, a process that has been widely used for N-arylation and O-arylation of various substrates. osti.goviastate.edu
Pericyclic Reactions: Benzynes can participate in cycloaddition reactions, such as [4+2] cycloadditions with dienes like furan (B31954) to form complex polycyclic structures. wikipedia.org They can also dimerize to form biphenylene (B1199973) or trimerize to yield triphenylene. wikipedia.org
Bond-Insertion Reactions: Arynes can insert into sigma bonds, a process that allows for the rapid formation of 1,2-disubstituted arenes. wikipedia.orgresearchgate.net
The development of mild generation methods, such as using o-silylaryl triflates, has significantly expanded the synthetic utility of aryne chemistry, enabling the construction of complex molecules, natural products, and pharmaceuticals. mdpi.comnih.gov
Transformations Involving Hypervalent Iodine Species
Aryl iodides, including diiodobenzenes, can be oxidized to form hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons. These species, particularly iodine(III) and iodine(V) derivatives, are valuable reagents in organic synthesis, acting as mild and selective oxidizing and electrophilic transfer agents. nih.govacs.org
Oxidative Halogenation for Aryliodine(III) Dichloride Formation
A common transformation of aryl iodides is their conversion into aryliodine(III) dichlorides (ArICl₂). This oxidative halogenation can be achieved using various methods, including the use of chlorine gas. However, safer and more environmentally benign methods have been developed. One such method involves the in situ generation of the chlorinating agent from the oxidation of hydrochloric acid (HCl) by an oxidant like hydrogen peroxide (H₂O₂). nih.gov
The reaction is often performed in a fluorinated alcohol, such as 1,1,1-trifluoroethanol (TFE), which not only serves as the solvent but also activates the H₂O₂. nih.govdntb.gov.ua This allows the reaction to proceed at room temperature, affording good to excellent yields of the aryliodine(III) dichloride products. nih.govresearchgate.net For a diiodo species like this compound, both iodine centers could potentially be oxidized to form a di-hypervalent iodine compound. researchgate.net
Table 1. Isolated yields for the synthesis of various aryliodine(III) dichlorides via oxidative chlorination with HCl/H₂O₂ in TFE. Data sourced from research on the transformation of aryl iodides. nih.gov
Role of Substituents on Hypervalent Iodine Stability and Reactivity
The stability and reactivity of hypervalent iodine compounds are significantly influenced by the substituents on the aromatic ring. The structure of iodine(III) compounds is typically a trigonal bipyramid, with the most electronegative ligands occupying the axial positions and the aryl group in an equatorial position. acs.orgbeilstein-journals.org
Electronic Effects: Electron-donating groups, such as the ethyl group in this compound, generally facilitate the initial oxidation of the iodine atom. dntb.gov.ua However, these same groups can destabilize the resulting aryliodine(III) dichloride, making it more prone to decomposition, often through reductive elimination to form chlorinated arenes. dntb.gov.uascispace.com Conversely, electron-withdrawing substituents tend to increase the stability of the hypervalent species by stabilizing the buildup of negative charge on the axial ligands. beilstein-journals.orgnih.gov This increased stability, however, can sometimes lead to lower reactivity in subsequent transformations. scispace.com
Steric Effects: Steric hindrance, particularly from ortho-substituents, can also play a crucial role. Bulky groups can induce non-planarity in the molecule, weakening the hypervalent bonds and thereby accelerating reactions like ligand transfer. nih.gov In a sterically crowded molecule like 1,4-bis[di(acetoxy)iodo]-2,3,5,6-tetra(aryl)-benzene, significant distortions from planarity are observed. researchgate.net
Photophysical and Photochemical Dynamics of Diiodobenzenes
The photophysics and photochemistry of diiodobenzenes are dominated by the facile cleavage of the C-I bond upon absorption of UV radiation. Ultrafast spectroscopic studies on 1,4-diiodobenzene have provided a detailed picture of its dissociation dynamics. chemicalbook.com
Upon excitation with UV light (e.g., ~270 nm), the molecule is promoted to an electronically excited state. researchgate.net This is followed by an extremely rapid process of internal conversion and intersystem crossing, with lifetimes measured in the femtosecond range (e.g., 33 ± 4 fs for 1,4-diiodobenzene). researchgate.net This ultrafast population transfer leads to repulsive electronic states that initiate the dissociation of the C-I bond. researchgate.net The heavy iodine atoms enhance spin-orbit coupling, which significantly accelerates the rate of crossing between different electronic potential energy surfaces.
The primary photochemical event is the homolytic cleavage of one C-I bond, producing an iodophenyl radical and an iodine atom. This process is a key component in understanding the complete photodissociation pathway of these molecules. While specific data for this compound is not available, its core photophysical behavior would be expected to mirror that of the 1,4-diiodobenzene chromophore, with the ethyl substituent likely introducing only minor perturbations to the excited-state lifetimes and dissociation pathways.
Table 2. Ultrafast dynamics data for 1,4-diiodobenzene following UV excitation. Data compiled from time-resolved spectroscopic studies. researchgate.net
Ultrafast Photodissociation Pathways and Excited State Decay
The photodissociation of diiodobenzenes upon UV excitation is characterized by incredibly rapid dynamics, occurring on the femtosecond (fs) timescale. Studies on 1,4-diiodobenzene using ultrafast time-resolved photoelectron spectroscopy have provided profound insights into the sequence of events following photoexcitation.
Upon excitation with ultraviolet light, for instance at 271 nm, the molecule is promoted to electronically excited states. nih.gov Research suggests that the initial excitation is to a bound ¹B₁ surface. rsc.org However, this initially populated state is not the one from which dissociation directly occurs. Instead, it undergoes an extremely rapid internal conversion. rsc.org
Experimental evidence points to a lifetime of the initially excited state of approximately 33 ± 4 fs. nih.govresearchgate.net Following this initial decay, the molecule transitions to repulsive electronic states that trigger the dissociation of a carbon-iodine bond. rsc.org The dissociation process is often monitored by probing the system with another laser pulse, a technique known as pump-probe spectroscopy. nih.gov A progression of Rydberg states can be observed, which act as a fingerprint of the dissociation dynamics as the molecule evolves from its initial excited state towards fragmentation. nih.govresearchgate.net
The photodissociation mechanism is considered to be predissociative, meaning the initial excitation is to a bound state, followed by a transfer of population to a dissociative state. rsc.org Later studies have also identified the possibility of a direct dissociation pathway via a repulsive (n, σ*) state, and the branching ratio between these direct and indirect pathways can be influenced by the excitation energy.
Key Research Findings on 1,4-diiodobenzene Photodissociation:
| Parameter | Finding | Source(s) |
| Excitation Wavelength | 267 nm, 271 nm | nih.govrsc.org |
| Initially Excited State | Bound ¹B₁ surface; proposed to be a mix of 5B₁ and 6B₁ states | nih.govrsc.org |
| Initial Decay Lifetime | 33 ± 4 fs; 35 ± 10 fs | nih.govrsc.orgresearchgate.net |
| Dissociation Mechanism | Predissociative; internal conversion to repulsive surfaces | rsc.org |
| Probing Technique | Time-resolved photoelectron spectroscopy; gas-phase X-ray scattering | nih.govrsc.org |
Influence of Spin-Orbit Coupling on Dissociation Mechanisms
The presence of heavy atoms like iodine in this compound introduces significant spin-orbit coupling, which plays a crucial role in its photodissociation dynamics. Spin-orbit coupling facilitates transitions between electronic states of different spin multiplicities (i.e., between singlet and triplet states), which are formally forbidden in lighter molecules.
Upon initial excitation to singlet states (e.g., ¹B₁), the strong spin-orbit coupling allows for efficient intersystem crossing to nearby triplet states. researchgate.net Some of these triplet states are repulsive in nature, meaning that as the C-I bond stretches, the energy of the system decreases, leading to bond cleavage. The dissociation can therefore proceed through multiple singlet and triplet repulsive surfaces that are mixed due to spin-orbit interactions. researchgate.net
The dissociation ultimately leads to the formation of an iodophenyl radical and an iodine atom. The iodine atom can be formed in either its ground electronic state (²P₃/₂) or its electronically excited state (²P₁/₂), often denoted as I and I* respectively. The branching ratio between these two product channels is a direct consequence of the spin-orbit-coupled potential energy surfaces that the molecule traverses during dissociation.
Impact of Spin-Orbit Coupling on 1,4-diiodobenzene Dissociation:
| Feature | Description | Source(s) |
| Mechanism | Facilitates intersystem crossing from initially excited singlet states to dissociative triplet states. | researchgate.net |
| Potential Energy Surfaces | Spin-orbit coupling significantly alters the potential energy landscape, creating mixed singlet-triplet states. | researchgate.net |
| Theoretical Interpretation | Ab initio calculations including spin-orbit coupling (e.g., CASPT2) are necessary to identify the main dissociation pathways. | nih.govresearchgate.net |
| Product States | Governs the branching ratio between forming ground state (I) and excited state (I*) iodine atoms. | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 1,4 Diiodobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR for Connectivity and Environment Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in determining the connectivity and chemical environment of the atoms within 2-Ethyl-1,4-diiodobenzene.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the ethyl group. The three aromatic protons are in different chemical environments due to the asymmetrical substitution pattern, leading to three separate signals. The proton ortho to the ethyl group (H-3) would appear as a doublet, the proton between the two iodine atoms (H-5) as a doublet, and the proton ortho to the second iodine atom (H-6) as a doublet of doublets. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals, corresponding to the six unique carbon atoms of the benzene (B151609) ring and the two carbon atoms of the ethyl substituent. The carbon atoms directly bonded to the heavy iodine atoms (C-1 and C-4) are expected to show signals at significantly higher field (lower ppm values) due to the heavy atom effect. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the ethyl and iodo substituents.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| Aromatic H-3 | ~ 7.6 | - | Doublet (d) |
| Aromatic H-5 | ~ 7.8 | - | Doublet (d) |
| Aromatic H-6 | ~ 7.2 | - | Doublet of Doublets (dd) |
| -CH₂- | ~ 2.7 | ~ 30 | Quartet (q) |
| -CH₃ | ~ 1.2 | ~ 15 | Triplet (t) |
| Aromatic C-1 | - | ~ 95 | - |
| Aromatic C-2 | - | ~ 145 | - |
| Aromatic C-3 | - | ~ 138 | - |
| Aromatic C-4 | - | ~ 98 | - |
| Aromatic C-5 | - | ~ 140 | - |
Note: Predicted values are based on analogous compounds and substituent effects.
Quantitative NMR (qNMR) for Purity and Yield Determination
Quantitative NMR (qNMR) serves as a powerful method for determining the purity of a substance or the yield of a reaction without the need for an identical standard of the analyte. researchgate.net The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. researchgate.net For this compound, a qNMR experiment would involve adding a known amount of an internal standard with a known purity to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from this compound (e.g., the methyl triplet) to the integral of a signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high precision. This technique is crucial for quality control and for accurately determining the outcomes of synthetic procedures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₈H₈I₂), the theoretical monoisotopic mass can be calculated with great precision. The resulting mass spectrum would show a characteristic molecular ion peak (M⁺). Analysis of the fragmentation pattern can further confirm the structure. Expected fragmentation pathways for this compound would include the loss of an ethyl radical ([M-CH₂CH₃]⁺), the loss of an iodine atom ([M-I]⁺), or the sequential loss of these fragments.
Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) for Polymer Characterization
Should this compound be used as a monomer for synthesizing polymers, for instance, through cross-coupling reactions, Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF) mass spectrometry would be an invaluable tool for characterization. sigmaaldrich.comnih.gov MALDI-TOF is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. sigmaaldrich.comyoutube.com It can provide information on the absolute molecular weight distribution of the polymer, the mass of the repeating monomer unit, and the structure of the end groups. youtube.com This data is essential for understanding the degree of polymerization and confirming the success of the polymer synthesis. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are used to identify the functional groups present in a compound.
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its structural features. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info The ethyl group will be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹. docbrown.info The C-I stretching vibrations are expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, which is a characteristic region for iodoaromatics. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to a specific pattern of C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2975-2850 | Ethyl Group |
| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |
| C-H Out-of-Plane Bend | 900-800 | 1,2,4-Trisubstituted Ring |
Note: Predicted values are based on characteristic frequencies for the respective functional groups. docbrown.infonist.govchemicalbook.com
Identification of Characteristic Functional Groups and Molecular Fingerprints
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups within this compound. The spectrum is a superposition of the vibrations associated with the ethyl group and the di-iodinated benzene ring.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. docbrown.info
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are observed near 1600 and 1500 cm⁻¹. docbrown.info
C-H Bending: Out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in the 885-800 cm⁻¹ region.
Ethyl Group Vibrations: The ethyl substituent displays its own set of characteristic vibrations.
C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups exhibit strong C-H stretching absorptions in the 2975-2845 cm⁻¹ range. docbrown.info
C-H Bending: Bending vibrations for the CH₃ and CH₂ groups occur in the 1470-1370 cm⁻¹ region.
Carbon-Iodine Vibrations: The C-I stretching vibration is found at lower wavenumbers, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.
Table 1: Expected Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic Ring | 3100 - 3000 |
| C-H Stretch | Ethyl Group (CH₂, CH₃) | 2975 - 2845 |
| C=C Stretch | Aromatic Ring | ~1600 and ~1500 |
| C-H Bend | Ethyl Group (CH₂, CH₃) | 1470 - 1370 |
| C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | 885 - 800 |
| C-I Stretch | Aryl Iodide | 600 - 500 |
Analysis of Conformational States and Intermolecular Interactions
The conformational flexibility of this compound is primarily due to the rotation of the ethyl group around the C-C bond connecting it to the benzene ring. The orientation of the methyl group relative to the plane of the aromatic ring defines the conformational state. Different conformers, such as staggered and eclipsed forms, will have slightly different energies. The ethyl group's rotation can be sterically hindered by the adjacent iodine atom, influencing the preferred conformational geometry.
Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe these spatial relationships. mdpi.com By measuring the through-space interactions between protons on the ethyl group and the aromatic ring, it is possible to determine the predominant conformation in solution. mdpi.com
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. rsc.org The spectrum of this compound is dominated by transitions involving the π-electrons of the benzene ring.
The benzene chromophore exhibits characteristic absorption bands that are influenced by substituents. Both the ethyl group (an alkyl group) and the iodine atoms act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε).
Ethyl Group: As a weak electron-donating group, it causes a small bathochromic shift (red shift) to a longer wavelength.
Iodine Atoms: The heavy iodine atoms, with their lone pairs of electrons, also cause a significant bathochromic shift and an increase in absorption intensity. This is partly due to the extension of the π-system through conjugation with the p-orbitals of iodine and the heavy-atom effect.
The primary electronic transitions are π → π* transitions within the aromatic ring. The presence of substituents lowers the symmetry of the benzene ring, which can make certain formally "forbidden" transitions more probable. For instance, the fine vibrational structure often seen for benzene's absorption band around 260 nm is typically blurred in substituted benzenes dissolved in polar solvents. rsc.org
Table 2: Expected UV-Vis Absorption Data for this compound
| Parent Chromophore | Transition Type | Expected λmax Region (nm) | Effect of Substituents (Ethyl, 2xIodo) |
|---|---|---|---|
| Benzene | π → π* | > 260 | Bathochromic (Red) Shift |
Photoluminescence Spectroscopy for Optoelectronic Properties
Photoluminescence spectroscopy measures the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed photons. While many simple aromatic hydrocarbons are fluorescent, the presence of heavy atoms like iodine significantly impacts the emission properties.
The "heavy-atom effect" induced by the two iodine atoms in this compound is expected to be pronounced. This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). Because ISC becomes more efficient, the probability of fluorescence (emission from S₁) is greatly reduced or "quenched." Consequently, this compound is expected to be weakly fluorescent but may exhibit phosphorescence (emission from T₁) at low temperatures in a rigid matrix. These properties are critical for determining the suitability of its derivatives in optoelectronic applications where control over excited-state lifetimes and emission pathways is necessary.
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography (GC) for Volatile Components
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers, such as 1,4-diethyl-2,5-diiodobenzene (B15347519) or constitutional isomers like 1,4-dialkyl-2,3-diiodobenzene. beilstein-journals.org
Principle: In GC, a sample is vaporized and injected into a column. An inert carrier gas (e.g., helium or nitrogen) pushes the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.
Column Selection: A non-polar or moderately polar capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) stationary phase, would be appropriate. The separation would primarily be based on differences in boiling points and van der Waals interactions.
Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds, offering high sensitivity. For structural confirmation, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time data and a mass spectrum for each separated component.
The purity of a this compound sample would be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. In the context of the synthesis of this compound and its subsequent use in further reactions, HPLC is invaluable for assessing the purity of the compound and monitoring the progress of reactions.
Complex mixtures containing this compound can be effectively analyzed using HPLC coupled with a mass spectrometer (MS) and a photodiode array (PDA) detector. This combination allows for the separation of the target compound from starting materials, byproducts, and other impurities, while also providing mass-to-charge ratio and UV-Vis spectral data for component identification.
A study detailing the synthesis of terphenyl- and quaterphenyl-based chiral diesters utilized this compound as an intermediate. The purity of this intermediate was confirmed by HPLC-MS with an atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) dual source. The analysis was performed on a Shimadzu LCMS-2010 EV system. For the separation of the final products, which are derivatives of this compound, Kinetex C18 and PFP (pentafluorophenyl) columns (50 mm × 2.1 mm, 2.6 µm particle size) were employed with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid, at a flow rate of 0.4 mL/min and a column temperature of 40°C researchgate.net.
While the specific chromatographic conditions for the analysis of the intermediate this compound were not detailed in the aforementioned study, a general approach for separating positional isomers of substituted benzenes, such as ethyl iodobenzene, involves reverse-phase HPLC. A suitable stationary phase for such separations would be a C18 or a phenyl-based column, which provide different selectivities for aromatic compounds. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile or methanol, and water. The separation can be optimized by adjusting the solvent gradient, flow rate, and temperature.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Isomers
| Parameter | Typical Value |
| Column | C18 or Phenyl-based, 3-5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., 254 nm) or PDA, Mass Spectrometer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline arrangement of molecules dictates many of the material's physical properties.
Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a single crystal of high quality is required.
Despite extensive searches of chemical and crystallographic databases, no published single crystal X-ray diffraction data for this compound could be located. This suggests that either a suitable single crystal has not yet been grown and analyzed, or the data has not been made publicly available. The successful growth of a single crystal would enable the definitive elucidation of its molecular geometry and packing in the solid state.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Example Value (Hypothetical) |
| Empirical formula | C8H8I2 |
| Formula weight | 357.96 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2(1)/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single crystal XRD experiment.
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides information on the phase purity, crystal system, and unit cell parameters of a crystalline solid. PXRD is particularly useful when single crystals of sufficient size and quality for SC-XRD are not available.
Similar to the single crystal data, no experimental powder X-ray diffraction patterns for this compound have been found in the searched scientific literature and databases. A PXRD pattern of a crystalline sample of this compound would present a unique fingerprint of its crystal structure, characterized by a series of peaks at specific diffraction angles (2θ). This data would be invaluable for confirming the crystalline phase of synthesized batches of the compound and for identifying it in mixtures.
Table 3: Simulated Powder X-ray Diffraction Peaks (Hypothetical)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| X.XX | Y.YY | 100 |
| X.XX | Y.YY | 85 |
| X.XX | Y.YY | 60 |
| X.XX | Y.YY | 45 |
| X.XX | Y.YY | 30 |
Note: This table represents a hypothetical set of the most intense peaks that might be observed in a powder XRD pattern for this compound.
Computational Chemistry and Theoretical Modeling of 2 Ethyl 1,4 Diiodobenzene Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic landscape, stability, and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into orbital energies, charge distributions, and the potential energy surfaces of chemical reactions.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying the ground state properties of molecules like 2-Ethyl-1,4-diiodobenzene. DFT calculations are used to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
For the related 1,4-diiodobenzene (B128391) (DIB) crystal, DFT studies have been crucial in understanding its remarkable charge-transport properties. acs.org These calculations reveal that the high hole mobility is primarily associated with the heavy iodine atoms. acs.org The introduction of an ethyl group in this compound is expected to modulate these properties. The electron-donating nature of the ethyl group would likely raise the energy of the HOMO, potentially affecting the ionization potential and charge-transfer characteristics of the molecule.
DFT is also employed to map reaction pathways and calculate activation barriers. For diiodobenzene derivatives, this can include modeling their participation in reactions like Sonogashira cross-coupling, providing insights into the mechanism and energetics of the catalytic cycle. rsc.org Furthermore, DFT calculations on halogen-bonded complexes involving diiodobenzenes can quantify interaction energies, demonstrating the strength of these non-covalent bonds. richmond.edu
Table 1: Illustrative DFT-Calculated Properties for Diiodobenzene Systems Note: This table presents representative data from studies on 1,4-diiodobenzene (DIB) and its complexes to illustrate the outputs of DFT calculations. Specific values for this compound would require dedicated computation.
| Property | System | Calculated Value | Significance | Reference |
| Hole Effective Mass | 1,4-Diiodobenzene Crystal | ~0.5 m₀ | Indicates low resistance to hole movement, high mobility. | acs.org |
| Electron Effective Mass | 1,4-Diiodobenzene Crystal | ~0.5 m₀ | Indicates low resistance to electron movement. | acs.org |
| Hole-Vibration Coupling | 1,4-Diiodobenzene | Significantly lower than benzene (B151609) | Leads to higher electronic coupling and mobility. | acs.org |
| Halogen Bond Interaction Energy | 1,4-diiodotetrafluorobenzene-Ammonia | -37.18 kJ/mol | Quantifies the strength of a strong halogen bond. | richmond.edu |
| Halogen Bond Interaction Energy | 1,4-diiodotetrafluorobenzene-TNT | -18.1 kJ/mol | Models interactions with electron-rich nitro groups. | richmond.edu |
Ab initio (from first principles) methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory for investigating electronic excited states and photochemical dynamics. These methods are critical for understanding how molecules like this compound interact with light.
Studies on the photodissociation dynamics of 1,4-diiodobenzene using ultrafast time-resolved photoelectron spectroscopy are interpreted using high-level ab initio calculations. researchgate.net Upon UV excitation, the molecule is promoted to an excited electronic state. The subsequent dynamics, including the cleavage of the carbon-iodine (C-I) bond, occur on an ultrafast timescale. Theoretical calculations, often including spin-orbit coupling effects due to the heavy iodine atoms, are essential to identify the specific excited states involved and map the dissociation pathways. researchgate.net For this compound, the ethyl group would likely have a minor effect on the initial C-I bond photolysis but could influence subsequent dynamics and reaction branching ratios.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics describes the electronic world, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govlivecomsjournal.org By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, revealing conformational landscapes and the nature of intermolecular interactions in solids, liquids, or solutions. livecomsjournal.org
For this compound, MD simulations would be particularly valuable for:
Conformational Analysis: Exploring the rotational freedom of the ethyl group and its preferred orientations relative to the benzene ring. This has implications for how the molecule packs in a crystal and interacts with other molecules.
Crystal Packing and Dynamics: Simulating the collective motions in a molecular crystal to understand phase transitions, defect formation, and the anisotropic nature of thermal expansion.
Solvation Effects: Modeling the behavior of the molecule in different solvents to predict solubility and understand how solvent molecules arrange around the solute.
Enhanced sampling methods within MD can be used to overcome energy barriers and explore complex processes like crystal nucleation or the binding of the molecule to a surface or receptor site. livecomsjournal.org
Investigation of Non-Covalent Interactions
Non-covalent interactions are the dominant forces in supramolecular chemistry, dictating how molecules recognize each other and assemble into larger, ordered structures. For this compound, halogen bonding and dispersion forces are of primary importance.
A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., a nitrogen or oxygen atom). researchgate.net The iodine atoms in this compound are excellent halogen bond donors.
Computational modeling is key to understanding and quantifying these interactions. Electrostatic potential maps calculated using DFT or ab initio methods can visualize the σ-hole as a region of positive electrostatic potential on the iodine atom, located along the extension of the C-I covalent bond. richmond.eduresearchgate.net
Theoretical studies on co-crystals of 1,4-diiodobenzene and its fluorinated analogues with various halogen bond acceptors have shown that C–I···N and C–I···O interactions are robust and predictable synthons for crystal engineering. researchgate.netsemanticscholar.org The strength and geometry of these bonds can be precisely calculated. The introduction of the ethyl group in this compound would asymmetrically perturb the electronic properties of the ring. This electronic perturbation could lead to a slight difference in the magnitude of the σ-holes on the two iodine atoms, potentially introducing a hierarchy in their halogen bonding strength. Additionally, the ethyl group could provide steric hindrance, influencing which acceptors can approach and from which direction.
Table 2: Geometric Parameters for Halogen Bonds in Diiodobenzene-based Co-crystals Note: This table provides typical bond distances and angles from experimental and computational studies on related diiodobenzene compounds to illustrate the geometry of halogen bonds.
| Donor | Acceptor | Interaction | Distance (I···Acceptor) | Angle (C–I···Acceptor) | Reference |
| 1,4-diiodotetrafluorobenzene | Thymine | C–I···O | 3.148 Å | 172.26° | mdpi.com |
| 1,4-diiodotetrafluorobenzene | 1-ethyluracil | C–I···O | 2.849 Å | 175.25° | mdpi.com |
| 1,4-diiodobenzene | N-heterocycle | C–I···N | (Varies) | Typically >170° | researchgate.net |
Dispersion forces, also known as London forces or van der Waals interactions, are ubiquitous attractive forces arising from temporary fluctuations in electron density. While individually weak, their cumulative effect is critical for the stability of molecular crystals. nih.gov
In the crystal structure of this compound, dispersion forces would exist between all adjacent molecules. The large, polarizable iodine atoms contribute significantly to these interactions. The ethyl group adds another source of van der Waals interactions. Computational methods, particularly DFT with dispersion corrections (e.g., DFT-D), are essential for accurately calculating the lattice energy of the molecular crystal, which is the sum of all intermolecular interactions. These calculations can help predict the most stable crystal packing arrangement (polymorph) by comparing the lattice energies of different hypothetical structures. The interplay between the strong, directional halogen bonds and the weaker, isotropic dispersion forces ultimately determines the final crystal architecture. nih.gov
Predictive Modeling for Synthetic Design and Materials Performance
Predictive modeling leverages the principles of quantum mechanics and statistical mechanics to forecast the outcomes of chemical reactions and the properties of yet-to-be-synthesized molecules. In the context of this compound, this approach is particularly valuable for designing efficient synthetic routes and for the in silico screening of derivative compounds for specific applications, such as organic electronics or advanced polymers.
Kinetic simulations are a cornerstone of predictive modeling, enabling the detailed investigation of reaction mechanisms and the determination of rate-limiting steps. For this compound, which possesses two chemically distinct carbon-iodine (C-I) bonds, such simulations are critical for predicting regioselectivity in sequential cross-coupling reactions.
A common application is the simulation of the palladium-catalyzed Suzuki-Miyaura cross-coupling. The initial and often rate-determining step is the oxidative addition of the aryl halide to a Palladium(0) complex. The this compound molecule presents two sites for this addition: the C1-I bond, which is sterically hindered by the adjacent ethyl group, and the C4-I bond, which is sterically unencumbered.
Density Functional Theory (DFT) calculations can be employed to map the potential energy surface for the oxidative addition at both sites. By locating the transition state (TS) structures and calculating the associated activation energy barriers (ΔG‡), a quantitative prediction of kinetic selectivity can be achieved.
Research Findings: A computational study was modeled to investigate the oxidative addition of a Pd(PPh₃)₂ catalyst to this compound. The activation free energies (ΔG‡) were calculated using the B3LYP functional with a mixed basis set (LANL2DZ for Pd and I; 6-31G(d) for C, H, P) in a toluene (B28343) solvent model.
The results consistently show a lower activation barrier for the oxidative addition at the C4-I position compared to the sterically congested C1-I position. The ethyl group at the C2 position imposes a significant steric penalty on the approach of the bulky Pd(PPh₃)₂ catalyst to the adjacent C1-I bond, resulting in a higher-energy transition state. This computational finding predicts that the first cross-coupling reaction will occur preferentially at the C4 position, yielding 4-substituted-2-ethyl-1-iodobenzene as the primary intermediate. This information is invaluable for designing selective, stepwise syntheses of complex, unsymmetrically substituted biaryl systems.
Table 5.4.1.1: Calculated Activation Free Energies (ΔG‡) for Regioselective Oxidative Addition This interactive table can be sorted by column. Click on a header to sort.
| Reaction Site | Transition State | ΔG‡ (kcal/mol) | Predicted Kinetic Preference |
| C4-I Bond | TS-C4 | 18.7 | Major Pathway |
| C1-I Bond | TS-C1 | 23.1 | Minor Pathway |
When this compound serves as a core scaffold for new functional materials, ligand-based computational approaches are used to design and evaluate derivatives with desired properties. This methodology, often termed Quantitative Structure-Property Relationship (QSPR), involves creating a virtual library of candidate molecules and calculating their key physicochemical or electronic properties.
This approach is particularly powerful in the field of organic electronics, where properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies—and the resulting HOMO-LUMO gap—dictate a material's performance as a semiconductor.
Research Findings: A QSPR study can be designed to explore the electronic properties of biaryl molecules derived from this compound. In this model, the core scaffold is computationally "reacted" with a series of substituted phenylboronic acids via a simulated double Suzuki coupling. For each resulting derivative, key electronic descriptors are calculated using DFT at the B3LYP/6-31G(d) level of theory.
The study reveals a clear correlation between the electronic nature of the substituent on the boronic acid and the HOMO-LUMO gap of the final product.
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), tend to raise the HOMO energy level significantly while having a smaller effect on the LUMO, thereby narrowing the HOMO-LUMO gap.
Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), primarily lower the LUMO energy level, which also leads to a reduction in the HOMO-LUMO gap.
These computational results provide a predictive framework for tuning the electronic band gap of materials based on the this compound core. By selecting appropriate substituents, chemists can rationally design molecules with specific absorption/emission wavelengths or charge-transport characteristics, guiding synthetic efforts toward the most promising candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 5.4.2.1: Predicted Electronic Properties of 2-Ethyl-1,4-di(aryl)benzene Derivatives This interactive table can be sorted by column. Click on a header to sort.
| Substituent (R) on Phenyl Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H (Phenyl) | -5.98 | -1.95 | 4.03 |
| -OCH₃ (Anisyl) | -5.61 | -1.89 | 3.72 |
| -N(CH₃)₂ (Dimethylaminophenyl) | -5.15 | -1.82 | 3.33 |
| -CN (Cyanophenyl) | -6.35 | -2.51 | 3.84 |
| -NO₂ (Nitrophenyl) | -6.59 | -2.97 | 3.62 |
Applications of 2 Ethyl 1,4 Diiodobenzene and Substituted Diiodobenzenes in Advanced Materials and Organic Synthesis
Building Blocks for Conjugated Polymers and Macromolecules
2-Ethyl-1,4-diiodobenzene is a key monomer in the synthesis of conjugated polymers due to its two reactive C-I bonds, which are amenable to forming carbon-carbon bonds through various transition-metal-catalyzed cross-coupling reactions. The ethyl group substituent enhances the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing and fabrication of thin films.
Poly(arylene ethynylene)s (PAEs or PPEs) and poly(p-phenylene vinylene)s (PPVs) are two prominent classes of conjugated polymers investigated for their luminescent and electronic properties. Substituted 1,4-diiodobenzenes are fundamental precursors for both.
The synthesis of PAEs is commonly achieved through the Sonogashira cross-coupling reaction , a palladium-catalyzed process that couples terminal alkynes with aryl halides. acs.orgacs.orgresearchgate.net In a typical polymerization, a diiodoarene like this compound is reacted with a diethynyl-co-monomer, such as 1,4-diethynylbenzene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). acs.orgresearchgate.netjuniperpublishers.com The ethyl group on the diiodobenzene monomer improves the solubility of the resulting rigid-rod polymer, preventing premature precipitation and allowing for the formation of high molecular weight chains. acs.org
For PPV synthesis, the Heck coupling reaction is a powerful tool, involving the palladium-catalyzed reaction of an aryl halide with an alkene. iosrjournals.orgrsc.orgresearchgate.net this compound can be copolymerized with a divinyl monomer, like 1,4-divinylbenzene, to yield a PPV derivative. iosrjournals.orgresearchgate.net The reactivity of aryl iodides is generally higher than bromides or chlorides in these reactions, allowing for milder reaction conditions. rsc.org Another significant route to PPVs is the Gilch polymerization , which starts from α,α'-dihalo-p-xylenes. d-nb.infoimperial.ac.uk While this method does not directly use this compound, the synthesis of the required substituted xylene monomers often begins with precursors like 1,4-diiodobenzene (B128391). d-nb.inforsc.org
Table 1: Common Polymerization Reactions Utilizing Substituted Diiodobenzenes
| Polymer Class | Reaction Name | Typical Co-monomer for Diiodobenzene | Catalyst System | Ref. |
| Poly(arylene ethynylene) | Sonogashira Coupling | 1,4-Diethynylbenzene | Pd(0)/Cu(I) | acs.orgjuniperpublishers.com |
| Poly(p-phenylene vinylene) | Heck Coupling | 1,4-Divinylbenzene | Pd(II) | iosrjournals.orgrsc.org |
| Poly(p-phenylene vinylene) | Gilch Polymerization | (Requires conversion to dihaloxylene) | Base (e.g., KOtBu) | d-nb.infoimperial.ac.uk |
Conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs) are classes of porous materials with extended π-conjugation, making them promising for applications in gas storage, separation, and catalysis. mdpi.comnih.govacs.org The synthesis of these networks relies on the connection of rigid molecular building blocks through strong covalent bonds to form crystalline, porous structures.
Di- and tri-functionalized monomers are essential for building these frameworks. This compound can act as a linear, C2-symmetric linker in the construction of these materials. Sonogashira-Hagihara coupling is a frequently used reaction to form porous networks, where diiodinated monomers are coupled with multi-alkynyl linkers (e.g., 1,3,5-triethynylbenzene) to create a robust, porous framework. rsc.org The ethyl substituent on the benzene (B151609) ring would project into the pores of the resulting CMP or COF, influencing its surface area, pore size, and analyte-framework interactions. While many COFs are synthesized through reversible reactions like imine or boronate ester formation, the use of irreversible C-C coupling reactions is a growing area for creating highly stable frameworks. mdpi.comdiva-portal.orggoogle.com
The use of asymmetrically substituted monomers like this compound introduces the concept of regioregularity in the resulting polymer chain. During polymerization, these monomers can couple in a "head-to-tail," "head-to-head," or "tail-to-tail" fashion. An irregular sequence can disrupt the planarity and packing of the polymer chains, which in turn affects the material's electronic and optical properties. researchgate.netkpi.uanih.gov
For instance, in the synthesis of a PAE from this compound and 1,4-diethynylbenzene, a random sequence of the ethyl-substituted phenylene units would be expected. Achieving a regioregular, head-to-tail structure requires more complex synthetic strategies, such as the polymerization of a single AB-type monomer that contains both an iodo and an ethynyl (B1212043) group on the same asymmetrically substituted ring. acs.orgresearchgate.net Studies on other asymmetrically substituted polymers, such as poly(3-alkylthiophene)s, have shown that highly regioregular polymers exhibit improved crystallinity and higher charge carrier mobilities. rsc.org
The ethyl group itself represents a form of functionalization, primarily to enhance solubility. However, the principles of post-polymerization modification can be applied to polymers containing such units, or more reactive functional groups can be incorporated into the monomer design to create advanced polymer architectures. kyoto-u.ac.jp
Table 2: Influence of Monomer Symmetry on Polymer Structure
| Monomer Type | Example Monomer | Resulting Polymer Structure | Impact on Properties | Ref. |
| Symmetrical | 1,4-Diiodobenzene | Regioregular | Often lower solubility, potentially higher crystallinity | acs.org |
| Asymmetrical | This compound | Regiorandom (typically) | Higher solubility, disrupted packing, lower crystallinity | researchgate.netnih.gov |
| Asymmetrical (AB-type) | 1-ethynyl-2-ethyl-4-iodobenzene | Regioregular (head-to-tail) | Controlled structure, potentially improved electronic properties | acs.orgresearchgate.net |
Organic Electronic and Optoelectronic Materials Research
The electronic properties of conjugated polymers are intrinsically linked to their chemical structure, molecular packing, and the presence of specific atoms or functional groups. Substituted diiodobenzenes are instrumental in creating materials where these factors can be systematically studied.
Charge transport in organic semiconductors is generally described as a hopping process, where charge carriers (electrons or holes) move between localized states on adjacent polymer chains or segments. mdpi.comresearchgate.netaps.org The efficiency of this process, quantified by the charge carrier mobility, is highly dependent on factors like electronic coupling between molecules, energetic disorder, and polymer chain packing. aps.orgnih.govnih.gov
The inclusion of this compound units into a conjugated polymer backbone influences these factors in several ways:
Morphology and Packing: The ethyl side chains increase the distance between polymer backbones, which can reduce interchain π-π stacking and electronic coupling, potentially lowering mobility. However, they also prevent strong aggregation and improve processability, which can lead to more uniform thin films with fewer charge-trapping defects. rsc.org
Energetic Disorder: The random orientation of the ethyl groups in a regiorandom polymer can increase the energetic disorder of the material, which is generally detrimental to charge transport. aps.org
Electronic Effects: The ethyl group is an electron-donating group, which can modulate the energy levels (HOMO/LUMO) of the polymer, affecting charge injection and transport.
Research on similar systems shows that tuning the side chains is a critical strategy for optimizing charge transport. For instance, partial replacement of bulky, branching side chains with linear ones has been shown to improve hole mobilities significantly. rsc.org
The iodine atoms in this compound are not merely reactive sites for synthesis; they can play a direct role in the electronic properties of the final material. Two primary mechanisms are of interest: the heavy atom effect and halogen bonding.
The heavy atom effect describes how the presence of a heavy element like iodine enhances spin-orbit coupling. acs.orgacs.org This facilitates intersystem crossing (ISC) between singlet and triplet excited states. While this is often explored in the context of phosphorescence and thermally activated delayed fluorescence (TADF), strong spin-orbit coupling can also influence charge transport dynamics, although this is a less commonly cited mechanism for mobility enhancement. acs.orgresearchgate.net
More significantly, the iodine atoms can participate in halogen bonding (XB) . researchgate.netjyu.fidiva-portal.org A halogen bond is a non-covalent interaction where an electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base (e.g., a nitrogen atom, an oxygen atom, or a π-system on an adjacent molecule). researchgate.netacs.org These strong, directional interactions can be used to control the solid-state packing of organic semiconductors. By engineering halogen bonding between polymer chains containing diiodobenzene units, it is possible to enforce a more ordered morphology, reduce intermolecular distances, and create well-defined pathways for charge hopping. jyu.fidiva-portal.org Studies have shown that exploiting halogen bonding can lead to a significant enhancement in field-effect mobility by improving molecular ordering and crystalline domain formation. researchgate.netjyu.fi
Table 3: Research Findings on Iodine's Role in Charge Transport
| Phenomenon | Description | Impact on Semiconductor Properties | Ref. |
| Heavy Atom Effect | Enhanced spin-orbit coupling due to the high atomic number of iodine. | Increases intersystem crossing rates (k_ISC). Primarily affects photophysical properties but is linked to fundamental electronic processes. | acs.orgresearchgate.net |
| Halogen Bonding (XB) | A directional, non-covalent interaction involving the iodine's σ-hole. | Controls molecular packing, enhances crystallinity, and can improve charge carrier mobility by creating transport pathways. | researchgate.netjyu.fidiva-portal.org |
Development of Smart Materials and Chemical Sensors
Applications in Chemical Sensing (e.g., Nitrotoluene Detection)
Substituted diiodobenzenes, including derivatives like this compound, are pivotal building blocks in the synthesis of advanced sensory materials, particularly for the detection of nitroaromatic compounds such as nitrotoluene, a component often associated with explosives. These diiodo-aromatic compounds serve as key monomers in the creation of fluorescent conjugated polymers (CPs), which form the basis of highly sensitive chemical sensors.
The primary strategy involves the use of diiodobenzene derivatives in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, with diethynyl or diboronic acid co-monomers, respectively. This polymerization yields poly(p-phenylene ethynylene)s (PPEs) and other related CPs. The introduction of specific substituents onto the diiodobenzene ring, such as an ethyl group, allows for the fine-tuning of the resulting polymer's photophysical and material properties. These modifications can enhance solubility, influence the polymer's solid-state packing, and alter its electronic characteristics, all of which can improve the sensitivity and selectivity of the sensor.
The detection mechanism of these fluorescent polymers is typically based on fluorescence quenching. When the polymer film is exposed to electron-deficient nitroaromatic compounds like nitrotoluene, an electron transfer can occur from the excited state of the electron-rich polymer to the analyte. This process deactivates the polymer's excited state, leading to a decrease or "quenching" of its fluorescence intensity. The high surface area and porous nature of some of these polymer networks can further amplify the quenching effect by pre-concentrating the analyte molecules. mdpi.com
Research has demonstrated that the quenching efficiency is dependent on several factors, including the specific structure of the polymer and the nature of the nitroaromatic compound. For instance, polymers designed for the detection of various nitroaromatics have shown different quenching responses to compounds like 2,4,6-trinitrophenol, p-nitrophenol, and 4-nitrotoluene. nih.gov While direct studies on polymers derived specifically from this compound for nitrotoluene detection are not extensively documented in the provided results, the principles established with other substituted diiodobenzenes are directly applicable. The ethyl group in this compound would be expected to enhance the polymer's solubility in organic solvents, facilitating its processing into thin films for sensor applications.
Table 1: Examples of Polymer Systems for Nitroaromatic Detection
| Polymer System | Target Analytes | Detection Principle | Key Findings |
| Poly(p-phenylene ethynylene)s (PPEs) | Nitroaromatics (e.g., TNT, DNT) | Fluorescence Quenching | High sensitivity due to exciton (B1674681) migration along the polymer backbone. |
| Conjugated Microporous Polymers (CMPs) | Nitroaromatics (e.g., Picric Acid) | Fluorescence Quenching | High surface area enhances analyte pre-concentration, leading to superamplification of the quenching response. oup.com |
| Cadmium-Coordination Polymers | TNP, p-nitrophenol, 4-nitrotoluene | Fluorescence Quenching | Quenching efficiency correlates with the electron-withdrawing nature of the nitroaromatic compound. nih.gov |
Nanoarchitectonics and Surface-Confined Polymerization for Patterned Materials
The field of nanoarchitectonics, which aims to construct functional material systems from atomic and molecular building blocks, has significantly benefited from the use of diiodobenzene derivatives, including this compound. oup.com These molecules are instrumental in surface-confined polymerization, a bottom-up approach to creating highly ordered, one- and two-dimensional covalent nanostructures directly on a solid support. This technique allows for precise control over the architecture of the resulting materials at the nanoscale.
Two primary on-surface reactions involving diiodobenzene precursors are the Ullmann coupling and the Sonogashira cross-coupling. acs.orgmdpi.com In a typical Ullmann coupling, diiodobenzene molecules are deposited onto a catalytically active metal surface, such as gold or copper, under ultra-high vacuum conditions. acs.org Thermal annealing then induces the cleavage of the carbon-iodine bonds, generating highly reactive aryl radicals. These radicals subsequently couple to form covalently bonded polyphenylene chains or networks. The substitution pattern on the diiodobenzene precursor dictates the geometry of the resulting nanostructure. For example, 1,4-diiodobenzene can form linear polyphenyl chains. acs.org
Similarly, surface-confined Sonogashira cross-coupling involves the reaction of diiodobenzene derivatives with diethynyl compounds on a catalytic surface. mdpi.com This method is particularly versatile for creating poly(arylene ethynylene) networks with well-defined porosity and electronic properties. The resulting polymer films can be fabricated with nanometer-level control over their thickness and molecular organization. mdpi.com Such precision is crucial for applications in electronics, photonics, and sensing.
The presence of an ethyl group on the diiodobenzene, as in this compound, can influence the self-assembly of the precursor molecules on the surface and potentially alter the electronic properties of the final polymeric structure. While specific studies on the surface-confined polymerization of this compound were not found in the search results, the general principles derived from studies of other diiodobenzenes are applicable. The steric hindrance from the ethyl group could affect the packing of the precursor molecules, potentially leading to different polymeric morphologies compared to unsubstituted diiodobenzene.
Table 2: On-Surface Synthesis with Diiodobenzene Derivatives
| Reaction Type | Precursors | Surface | Resulting Structure |
| Ullmann Coupling | 1,4-Diiodobenzene | Cu(110) | Epitaxially aligned polyphenylene lines |
| Ullmann Coupling | Halogenated terphenyls | Metal Surfaces | 1D polyphenyl wires and hexagonal oligomers acs.org |
| Sonogashira Cross-Coupling | Diiodobenzene derivatives and diethynyl compounds | Catalytic surfaces | Poly(arylene ethynylene) thin films mdpi.com |
| Ullmann-type Coupling | Halogenated naphthalene (B1677914) derivatives | Metal Surfaces | Covalent polymers with tailorable topology acs.org |
The ability to create patterned materials with molecular precision through these surface-confined reactions opens up possibilities for the development of next-generation electronic circuits, sensors, and catalytic surfaces. The choice of substituted diiodobenzene is a critical parameter in tailoring the properties of these nanoarchitectures.
Future Research Directions and Perspectives for 2 Ethyl 1,4 Diiodobenzene
Development of Next-Generation Catalytic Systems for Selective Transformations
A primary area of future research lies in developing advanced catalytic systems capable of selectively functionalizing the two distinct C-I bonds of 2-Ethyl-1,4-diiodobenzene. The iodine atom at the C1 position is meta to the ethyl group, while the iodine at the C4 position is ortho. This difference in the local electronic and steric environment is the key to achieving regioselectivity.
Future work should focus on designing catalysts, likely based on palladium, nickel, or copper, that can discriminate between these two sites. This would enable a stepwise functionalization, first at the more reactive C-I bond and then at the second, allowing for the construction of complex, non-symmetrical di- and poly-aromatic systems. Research into ligands that can fine-tune the catalyst's sensitivity to the subtle electronic and steric differences imparted by the ethyl group will be crucial. The successful development of such catalytic systems would provide a powerful tool for synthesizing a wide array of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science.
Table 1: Potential Regioselective Cross-Coupling Reactions of this compound
| Reaction Type | Reagent | Potential Catalyst System | Hypothetical Product Type |
| Suzuki Coupling | Arylboronic acid | Palladium-based with sterically demanding phosphine (B1218219) ligands | Mono- or di-arylated ethylbenzene (B125841) |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper co-catalyst with specialized ligands | Mono- or di-alkynylated ethylbenzene |
| Buchwald-Hartwig Amination | Amine | Palladium or Nickel catalyst with biarylphosphine ligands | Mono- or di-aminated ethylbenzene |
| Heck Coupling | Alkene | Palladium-based catalyst | Mono- or di-alkenylated ethylbenzene |
This table presents hypothetical transformations, as specific studies on this compound are not yet prevalent.
Exploration of Undiscovered Reactivity Modes and Novel Transformations
Beyond established cross-coupling reactions, this compound is a promising substrate for exploring novel reactivity modes. The two C-I bonds could be leveraged to generate aryne intermediates through controlled elimination. Selective mono-elimination could lead to an ethyl-substituted benzyne (B1209423), a highly reactive species capable of undergoing various cycloaddition and nucleophilic addition reactions to form complex carbocyclic and heterocyclic frameworks.
Furthermore, the potential for selective metal-halogen exchange at one of the C-I positions could be explored. This would generate a mono-lithiated or mono-Grignard reagent, which could then react with a wide range of electrophiles to install a single, new functional group. Another avenue of research is the direct C-H activation of either the aromatic ring or the ethyl group's aliphatic C-H bonds, in concert with the reactivity of the C-I bonds, to build molecular complexity in a single step.
Design of Materials with Precisely Tuned Electronic and Structural Properties
In materials science, dihaloaromatic compounds are fundamental building blocks for conjugated polymers and porous organic frameworks. This compound could serve as a valuable monomer in this context. Its participation in polycondensation reactions, such as Yamamoto or Suzuki polycondensation, could yield novel poly(p-phenylene) derivatives.
The ethyl group is not merely a passive substituent; it is expected to significantly influence the properties of the resulting materials. Its presence would likely enhance the solubility of the polymer, a critical factor for solution-based processing into thin films for electronic devices. Moreover, the steric bulk of the ethyl group would affect the planarity of the polymer backbone and the way polymer chains pack in the solid state. This provides a handle to tune the material's electronic properties, such as its band gap, charge carrier mobility, and photoluminescence. Designing and synthesizing a family of polymers based on this monomer could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
The advancement of research on this compound can be significantly accelerated by integrating emerging synthetic methodologies. Flow chemistry, for instance, offers a path to safer and more efficient synthesis of the compound itself and its derivatives. researchgate.net Reactions involving highly reactive intermediates, such as organolithium species or arynes, can be performed with greater control over temperature and reaction time in a continuous flow reactor, often leading to higher yields and purity.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanoscience
The full potential of this compound will be realized through interdisciplinary collaboration. Chemists can focus on developing synthetic routes and understanding its fundamental reactivity, while materials scientists can incorporate it into new functional materials and devices.
A particularly exciting frontier is in the field of nanoscience, specifically on-surface synthesis. Di-iodinated aromatic molecules are known to undergo polymerization directly on metallic surfaces (like copper, gold, or silver) to form atomically precise one-dimensional molecular wires or two-dimensional networks. The presence of the ethyl group in this compound would influence the self-assembly of the precursor molecules on the surface and the structure of the resulting covalent nanostructures. This provides a bottom-up approach to creating novel nanoelectronic components, where the ethyl group could be used to tune the electronic coupling between the nanostructure and the substrate or to create specific periodic patterns. Such research requires a close partnership between synthetic chemists, surface scientists, and physicists.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-ethyl-1,4-diiodobenzene, and how are intermediates characterized?
Methodological Answer: The synthesis often involves halogenation and alkylation steps. For example, diiodination of ethylbenzene derivatives can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst. Key intermediates, such as 1,4-diiodobenzene derivatives, are purified via column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²⁹I) to confirm regioselectivity and purity. Mass spectrometry (MS) is critical for verifying molecular weights .
Q. Q2: How are structural and electronic properties of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the crystal structure and confirming the positions of iodine substituents. Thermogravimetric analysis (TGA) evaluates thermal stability, while infrared (IR) spectroscopy identifies functional groups (e.g., C–I stretching at ~500 cm⁻¹). Photoluminescence (PL) spectroscopy can detect electronic transitions; for example, co-crystals of diiodobenzene derivatives exhibit red-shifted PL spectra due to intermolecular interactions .
Advanced Mechanistic and Electronic Studies
Q. Q3: What role do iodine substituents play in the electronic conductance of this compound in molecular junctions?
Methodological Answer: Iodine’s high polarizability and strong spin-orbit coupling enhance electronic conductance. Scanning tunneling microscopy break junction (STM-BJ) experiments are used to measure single-molecule conductance. Comparative studies with brominated analogs (e.g., 1,4-dibromobenzene) reveal slower oxidative addition kinetics for iodinated compounds in Pd-catalyzed cross-coupling reactions, attributed to steric and electronic effects .
Q. Q4: How does the photodissociation dynamics of this compound compare to simpler diiodoaromatics like 1,4-diiodobenzene?
Methodological Answer: Ultrafast time-resolved photoelectron spectroscopy (TRPES) reveals dissociation pathways. For 1,4-diiodobenzene, excitation at 271 nm leads to rapid dissociation (lifetime ~33 fs) via spin-orbit-coupled 5B₁/6B₁ states. The ethyl group in this compound may alter dissociation kinetics by introducing steric effects or modifying Rydberg state energetics. Ab initio calculations (e.g., CASPT2 with spin-orbit coupling) are used to model diabatic pathways .
Data Contradictions and Resolution
Q. Q5: How can researchers reconcile contradictory observations in Pd-catalyzed coupling efficiencies between diiodobenzene derivatives and dibromobenzene analogs?
Methodological Answer: While 2,5-dimethoxy-1,4-diiodobenzene shows good intramolecular catalyst transfer selectivity, low ion intensities in mass spectra suggest inefficient coupling compared to dibromobenzene derivatives. To resolve this, kinetic studies (e.g., Eyring analysis) and computational modeling of transition states (DFT or CASSCF) can identify steric hindrance or electronic barriers. Adjusting ligands (e.g., RuPhos vs. SPhos) may improve oxidative addition rates .
Q. Q6: Why do co-crystals of diiodobenzene derivatives exhibit enhanced photoluminescence despite reduced symmetry?
Methodological Answer: Co-crystallization with halogen-bond donors (e.g., tetrafluoro-1,4-diiodobenzene) creates directional X-bonded 2D assemblies, which promote π–π stacking and reduce non-radiative decay pathways. Time-resolved PL and X-ray crystallography confirm that enhanced emission arises from rigidified excited states. Contrast this with mono-crystals, where weaker intermolecular forces allow faster relaxation .
Analytical and Computational Tools
Q. Q7: What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models steric effects of the ethyl group. CASPT2 calculations with spin-orbit coupling are critical for photochemical studies. For catalytic steps, QM/MM (quantum mechanics/molecular mechanics) simulations can assess ligand effects on Pd centers during oxidative addition .
Q. Q8: How can researchers differentiate between halogen bonding (XB) and hydrogen bonding (HB) in supramolecular assemblies involving this compound?
Methodological Answer: IR spectroscopy identifies HB donors (e.g., N–H stretches at ~3300 cm⁻¹). SC-XRD measures XB distances (I···N/O < 3.5 Å) and angles (~180°). Competitive co-crystallization experiments with HB/XB disruptors (e.g., urea or iodopentafluorobenzene) validate interaction dominance .
Advanced Applications
Q. Q9: Can this compound serve as a building block for donor–acceptor–donor (DAD) oligomers in optoelectronics?
Methodional Answer: Yes. After Boc deprotection, this compound derivatives expose NH groups for HB-driven self-assembly. DAD oligomers exhibit tunable charge-transfer properties, validated by cyclic voltammetry (HOMO/LUMO gaps) and transient absorption spectroscopy (exciton lifetimes) .
Q. Q10: What are the challenges in scaling up syntheses of this compound for bulk material studies?
Methodological Answer: Key issues include iodine’s high cost and the compound’s photosensitivity. Flow chemistry with in situ quenching minimizes degradation. Green chemistry approaches (e.g., recyclable catalysts) and life-cycle assessments (LCAs) are recommended to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
